异甲胺胺

描述

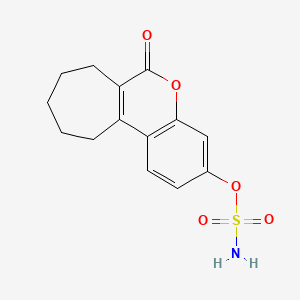

Isometamidium is a phenanthridine aromatic amidine with a narrow therapeutic index. It has been marketed for over 30 years as both a prophylactic and a therapeutic trypanocidal agent . Isometamidium chloride is used curatively at lower dosage rates, and prophylactically at higher dosage rates .

Molecular Structure Analysis

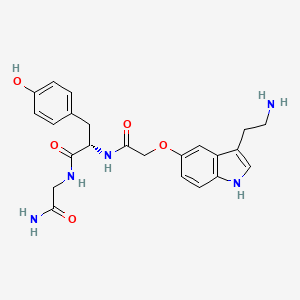

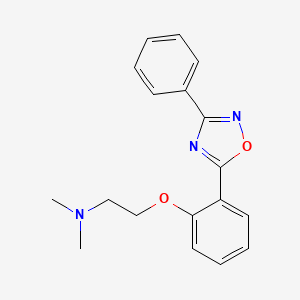

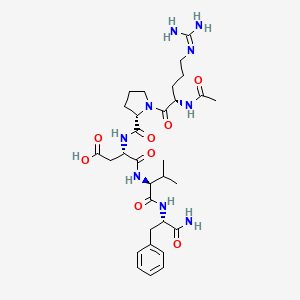

The molecular formula of Isometamidium chloride is C28H26ClN7 . It is a triazene trypanocidal agent used in veterinary medicine. It consists of a single ethidium bromide-like subunit linked to a fragment of the diminazene molecule .

科学研究应用

Trypanocidal Drug

Isometamidium chloride (ISM) is a trypanocide used for prophylactic and therapeutic purposes against vector-borne animal trypanosomosis, mainly Surra caused by Trypanosoma evansi, and African animal trypanosomosis caused by T. congolense / T. vivax / T. brucei . It has been found to be an efficient trypanocide for therapeutic/prophylactic use against these diseases .

Nanoformulation

A nanoformulation of Isometamidium chloride-loaded alginate gum acacia (ISM SANPS) has been synthesized to lessen the detrimental side effects of Isometamidium chloride while treating trypanosomal diseases . This formulation has shown dose-dependent cyto-compatibility or toxicity and DNA impairment (genotoxicity) in ISM SANPs-treated horse peripheral blood mononuclear cells .

Genotoxicity Studies

The intensity of cellular Apurinic/apyrimidinic (AP) sites, which are one of the major types of DNA lesions formed during base excision and repair of oxidized, deaminated, or alkylated bases, is an excellent marker of the deterioration of DNA quality . ISM SANPs have been used to quantify the AP sites in treated cells .

Chromatographic Behavior

The highly aromatic and planar Isometamidium compounds have been found to be substantially retained on stationary phases containing aromatic functionality via strong π–π interactions . This has been used to characterise the chromatographic behaviour of the Isometamidium compounds on differing phases .

Separation Optimisation

Two-dimensional (temperature/gradient) retention modelling has been employed to develop and optimise a rapid liquid chromatography method for the separation of the six quaternary ammonium salts within 2.5 min . This would be suitable for bioanalysis using liquid chromatography–mass spectrometry .

Electrochemical Behavior

The voltammetric behavior of Isometamidium, a molecule with a broad range of applications in clinical activities, has been investigated . A facile and effective method based on the diazo-reaction and electropolymerization has been developed to fabricate SWCNT/AuNP-modified GCE .

作用机制

Target of Action

Isometamidium is a triazene trypanocidal agent used in veterinary medicine . It is primarily used to control animal trypanosomiasis, a disease caused by parasitic protozoans known as trypanosomes . The primary targets of Isometamidium are these trypanosomes.

Mode of Action

It is known that the drug is taken up rapidly into the nucleolus, nuclear membrane, and endoplasmic reticulum within 5 minutes, and retained in the nucleus for at least 24 hours . This persistent binding of Isometamidium to cellular macromolecules may contribute to its prophylactic effect in vivo .

Pharmacokinetics

The pharmacokinetics of Isometamidium have been studied in cattle . After administration, the drug is taken up rapidly into various cellular compartments and is retained for an extended period, contributing to its long-lasting effects . The drug exhibits large volumes of distribution, indicating extensive tissue distribution . The overall absolute bioavailability of intramuscular-administered Isometamidium is 65.7% . These properties contribute to the drug’s effectiveness in prophylaxis of trypanosomiasis.

Result of Action

The primary result of Isometamidium’s action is the control of trypanosomiasis in animals . By targeting and killing the trypanosome parasites, Isometamidium prevents the spread and progression of the disease, thereby improving the health and productivity of the affected animals.

Action Environment

The efficacy and stability of Isometamidium can be influenced by various environmental factors. For instance, the metabolism of Isometamidium can be increased in the presence of certain inducers, such as 3-methylcholanthrene, phenobarbitone, or the pyrethroid pesticide deltamethrin . This could potentially affect the drug’s action and efficacy. Furthermore, the drug’s action can also be influenced by the physiological state of the animal, including factors such as age, health status, and nutritional status.

安全和危害

未来方向

属性

IUPAC Name |

3-[2-(3-amino-5-ethyl-6-phenylphenanthridin-5-ium-8-yl)iminohydrazinyl]benzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25N7/c1-2-35-26-16-20(29)11-13-24(26)23-14-12-22(17-25(23)27(35)18-7-4-3-5-8-18)33-34-32-21-10-6-9-19(15-21)28(30)31/h3-17,29H,2H2,1H3,(H4,30,31,32,33)/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGKOYGZYLRKTJH-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N=NNC5=CC=CC(=C5)C(=N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26N7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

34301-55-8 (chloride), 35628-03-6 (methanesulfonate), 6798-24-9 (chloride mono-hydrochloride Samorin) | |

| Record name | Isometamidium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020438033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30174384 | |

| Record name | Isometamidium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30174384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isometamidium | |

CAS RN |

20438-03-3 | |

| Record name | Isometamidium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020438033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isometamidium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30174384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOMETAMIDIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9HA0WUW3H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary target of isometamidium chloride in trypanosomes?

A1: Isometamidium chloride primarily targets the kinetoplast DNA (kDNA) of trypanosomes. [, , , ] It rapidly accumulates within the kinetoplast, leading to the disruption and decatenation of kDNA. [, ] This interaction ultimately disrupts mitochondrial function and leads to parasite death. [, ]

Q2: How does isometamidium chloride affect the mitochondrial membrane potential (ΔΨmito) in trypanosomes?

A2: Studies have shown that isometamidium chloride can inhibit ΔΨmito in a dose-dependent manner. [] This inhibition appears to be linked to the drug's accumulation in the mitochondrion and its interaction with components of the electron transport chain. []

Q3: Does isometamidium chloride affect trypanosome metabolism?

A3: Yes, isometamidium chloride exposure leads to decreased oxygen consumption and carbon dioxide production in Cryptobia salmositica. [] This suggests a shift from aerobic respiration to glycolysis, likely due to mitochondrial damage caused by the drug. [] Additionally, the drug inhibits purine nucleotide synthesis and incorporation of precursors into nucleic acids. []

Q4: What is the molecular formula and weight of isometamidium chloride?

A4: Unfortunately, the provided research papers do not specify the exact molecular formula and weight of isometamidium chloride.

Q5: Is there any information on the spectroscopic properties of isometamidium chloride?

A5: Yes, isometamidium chloride exhibits fluorescence. [, ] This property has been utilized to study its interaction with trypanosomes and to develop analytical methods for its detection. [, , ]

Q6: Can isometamidium chloride be conjugated to antibodies?

A6: Yes, isometamidium chloride can be successfully conjugated to both polyclonal and monoclonal antibodies. [] This conjugation alters the drug's intracellular distribution within the parasite. []

Q7: Does isometamidium chloride exhibit any catalytic properties?

A7: The provided research articles do not describe any inherent catalytic properties of isometamidium chloride. Its primary mechanism of action revolves around its binding to kDNA and disruption of mitochondrial function.

Q8: Have there been computational studies on isometamidium chloride and its interactions?

A8: Yes, at least one study utilized a mathematical model to analyze the uptake kinetics of isometamidium chloride in drug-sensitive and drug-resistant trypanosomes. [] This model helped to understand the dynamics of drug accumulation and efflux in relation to resistance mechanisms.

Q9: How do structural modifications of isometamidium chloride affect its activity?

A9: While the provided research doesn't delve into specific structural modifications, it highlights that alterations in the drug binding site on the parasite can lead to resistance. [] This suggests that even subtle changes in isometamidium's structure could impact its binding affinity and efficacy.

Q10: What is known about the formulation strategies for isometamidium chloride?

A10: One study explored the use of a slow-release device containing homidium bromide (a related compound) for trypanosomiasis prophylaxis. [] This approach aimed to provide a longer duration of action compared to traditional intramuscular injections. Further research might explore similar strategies for isometamidium chloride.

Q11: Does isometamidium chloride show differences in pharmacokinetic parameters between sheep and goats?

A14: Yes, a study observed significant differences in isometamidium pharmacokinetics between sheep and goats. [] Serum isometamidium levels were consistently higher in goats after treatment, suggesting potentially different metabolic and elimination pathways. [] These differences need to be considered when developing and optimizing treatment regimens for these species.

Q12: Has the efficacy of isometamidium chloride against Trypanosoma evansi been evaluated?

A15: Yes, multiple studies have investigated the efficacy of isometamidium chloride against Trypanosoma evansi in donkeys. [, , ] While the drug initially reduces parasitemia, complete clearance is not always achieved, and relapses can occur. [] This highlights the importance of monitoring for treatment failures and the potential emergence of drug resistance.

Q13: What are the known mechanisms of resistance to isometamidium chloride in trypanosomes?

A17: Resistance to isometamidium chloride in trypanosomes is a growing concern. Two major mechanisms have been identified: reduced drug accumulation and mutations in the F1Fo-ATPase complex. [, , , ] Reduced drug accumulation can occur due to decreased uptake or increased efflux of the drug by the parasite. [, ]

Q14: Are there mutations associated with isometamidium resistance?

A18: Yes, mutations in the γ subunit of the F1Fo-ATPase have been linked to isometamidium resistance. [, ] These mutations can lead to a reduced mitochondrial membrane potential, which in turn affects isometamidium uptake and efficacy. []

Q15: What is the significance of kinetoplast independence in isometamidium resistance?

A19: Some trypanosomes can survive without a functional kinetoplast, a phenomenon known as kinetoplast independence or dyskinetoplasty. [] These dyskinetoplastic trypanosomes are often resistant to isometamidium and other drugs that target the kinetoplast. []

Q16: Does cross-resistance exist between isometamidium chloride and other trypanocides?

A20: Yes, cross-resistance between isometamidium chloride and other trypanocides, such as diminazene aceturate, ethidium bromide, and pentamidine, has been reported. [, , , , , , ] This cross-resistance poses a significant challenge for trypanosomiasis control, as it limits treatment options and accelerates the spread of resistant parasites.

Q17: Can exposure to sub-lethal doses of isometamidium chloride contribute to drug resistance?

A21: Yes, exposing trypanosomes to sub-lethal concentrations of isometamidium chloride can lead to the selection and emergence of resistant populations. [, ] This emphasizes the importance of using appropriate drug dosages and ensuring complete treatment to minimize the risk of resistance development.

Q18: Are there any known effects of isometamidium chloride on organ weight in animal models?

A22: A study on Wistar rats infected with Trypanosoma brucei brucei showed a significant increase in organ weight in the infected untreated group compared to groups treated with different trypanocides, including isometamidium chloride. [] This suggests that isometamidium chloride, when used appropriately, can mitigate the organ damage associated with trypanosome infections.

Q19: Can isometamidium chloride be used in targeted drug delivery strategies?

A23: The conjugation of isometamidium chloride to antibodies, as demonstrated in a study targeting Cryptobia salmositica, highlights its potential for targeted drug delivery. [] This approach could enhance efficacy and potentially reduce toxicity by concentrating the drug at the site of infection.

Q20: What analytical techniques are commonly used for the detection and quantification of isometamidium chloride?

A25: Several analytical methods have been developed for isometamidium chloride detection and quantification. These include enzyme-linked immunosorbent assay (ELISA) [, , , , , , ] high-performance liquid chromatography (HPLC), [] and fluorescence-based techniques. [, , ] Each method has its advantages and limitations in terms of sensitivity, specificity, and practicality for field applications.

Q21: How does the sensitivity of ELISA compare to HPLC in detecting isometamidium chloride?

A26: ELISA is generally more sensitive than HPLC for isometamidium chloride detection. [, ] This higher sensitivity allows for the detection of lower drug concentrations, which is crucial for monitoring drug levels over a longer period and potentially identifying sub-therapeutic exposures that could lead to drug resistance.

Q22: Has PCR been utilized for diagnosing trypanosome infections and drug resistance?

A27: Yes, PCR-based techniques, specifically semi-nested PCR coupled with restriction fragment length polymorphism (RFLP), have proven valuable for both diagnosing trypanosome infections and identifying drug-resistant Trypanosoma congolense strains. [, ] This approach offers higher sensitivity and specificity compared to traditional microscopy-based methods and can be particularly useful in detecting low-level parasitemia.

Q23: What are some important considerations for validating analytical methods for isometamidium chloride?

A29: Validation of analytical methods, particularly for drug monitoring, is crucial to ensure accuracy, precision, and reliability of the results. For isometamidium chloride, key validation parameters include sensitivity, specificity, linearity, range, accuracy, precision, recovery, and stability. [, , ] These parameters should be thoroughly evaluated and meet predefined acceptance criteria to guarantee the method's fitness for its intended purpose.

Q24: Does isometamidium chloride interact with drug transporters in trypanosomes?

A30: Yes, isometamidium chloride uptake by trypanosomes is mediated by specific transporters. [, , ] Studies have identified several transporter genes, such as TbAT1, TbAT-E, TbAT-A, LAPT1 (Low Affinity Pentamidine Transporter), and HAPT1 (High Affinity Pentamidine Transporter), that are involved in isometamidium uptake. [] Understanding these interactions is crucial for comprehending drug resistance mechanisms, as alterations in transporter expression or function can significantly affect drug accumulation and efficacy.

Q25: What are the potential drawbacks of using diminazene aceturate as an alternative to isometamidium chloride?

A32: Diminazene aceturate, while effective against some trypanosome infections, often faces challenges with drug resistance. [, , , , ] Additionally, it generally has a shorter duration of action compared to isometamidium chloride, making it less suitable for prophylaxis in areas with high tsetse fly challenge. [, ]

Q26: When was isometamidium chloride first introduced as a trypanocide?

A33: Isometamidium chloride has been used for trypanosomiasis control for several decades, with its introduction dating back to the mid-20th century. [, ] Its prolonged prophylactic action made it a valuable tool for managing trypanosomiasis in livestock, especially in areas with high tsetse fly density.

Q27: What were the early observations that led to concerns about isometamidium chloride resistance?

A34: The first instances of isometamidium chloride resistance in Trypanosoma congolense were reported in the 1980s. [] Researchers observed that trypanosome isolates collected after the widespread use of isometamidium chloride exhibited significantly reduced sensitivity to the drug compared to isolates collected before its extensive application. [] This finding raised concerns about the emergence and spread of drug resistance, emphasizing the need for continuous monitoring and the development of new control strategies.

Q28: How has the development of immunological techniques like ELISA contributed to isometamidium chloride research?

A35: Immunological techniques, particularly ELISA, have revolutionized isometamidium chloride research by enabling the sensitive and specific quantification of the drug in biological samples. [, , , , , , ] This advancement has allowed researchers to study the drug's pharmacokinetics, monitor drug levels in treated animals, and investigate the relationship between drug exposure and treatment outcomes. ELISA has also proven valuable for identifying potential treatment failures and indirectly assessing the emergence of drug resistance by correlating drug levels with the reappearance of trypanosome infections. [, ] The ability to accurately measure isometamidium chloride concentrations has significantly enhanced our understanding of its efficacy, pharmacokinetic properties, and the development of resistance, ultimately contributing to more informed and effective trypanosomiasis control strategies.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-2-[[(2R)-2-[(3,5-dimethylbenzoyl)-methylamino]-3-(4-phenylphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B1672182.png)